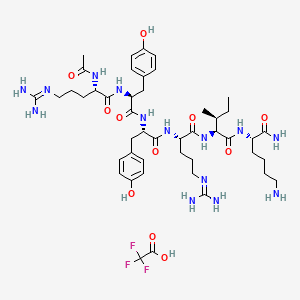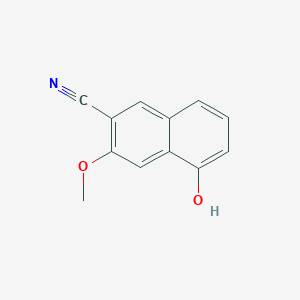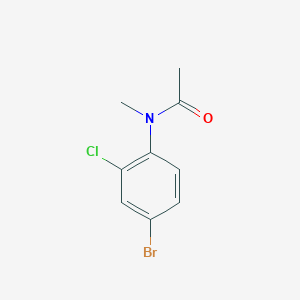
3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester is a synthetic organic compound with the molecular formula C18H35ClO8 and a molecular weight of 414.92 g/mol . It is characterized by the presence of multiple ether linkages and a chloro substituent, making it a versatile compound in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester typically involves the reaction of polyethylene glycol derivatives with chloroacetic acid under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The ether linkages and chloro substituent play a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene glycol derivatives: Compounds with similar ether linkages but without the chloro substituent.
Chloroacetic acid derivatives: Compounds with a chloro group but different ester linkages.
Uniqueness
3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester is unique due to its combination of multiple ether linkages and a chloro substituent, which imparts distinct chemical and physical properties. This makes it a valuable compound in various applications where such properties are desired .
Propriétés
Formule moléculaire |
C22H43ClO8 |
|---|---|
Poids moléculaire |
471.0 g/mol |
Nom IUPAC |
tert-butyl 2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C22H43ClO8/c1-22(2,3)31-21(24)20-30-19-18-29-17-16-28-15-14-27-13-12-26-11-10-25-9-7-5-4-6-8-23/h4-20H2,1-3H3 |
Clé InChI |
HINXTWYHSVWCQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)
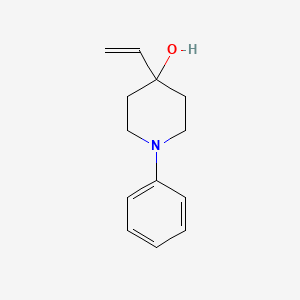
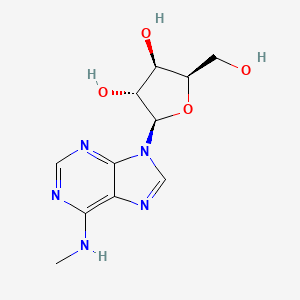
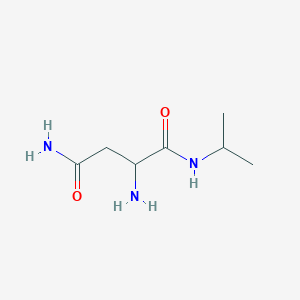
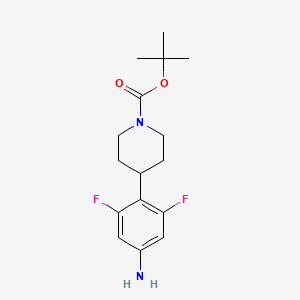
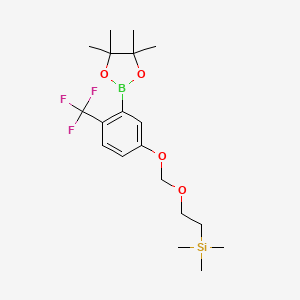
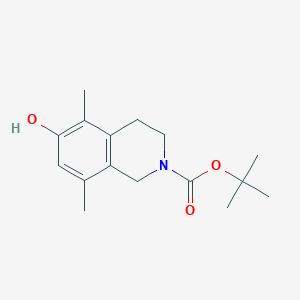
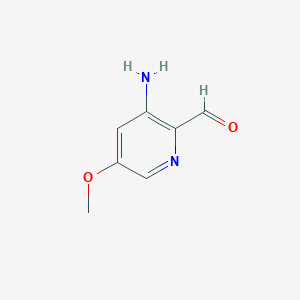

![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)

